![molecular formula C10H11N3O2 B2528584 Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 145371-72-8](/img/structure/B2528584.png)

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

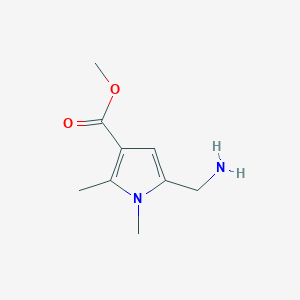

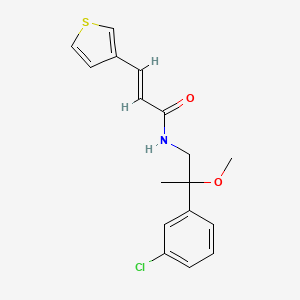

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate and Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate are similar compounds. They are used in various chemical reactions and have been the subject of several studies .

Synthesis Analysis

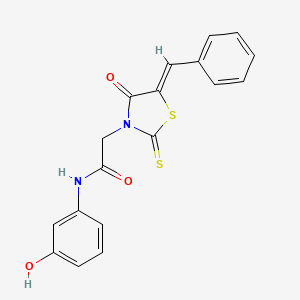

A three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .

Molecular Structure Analysis

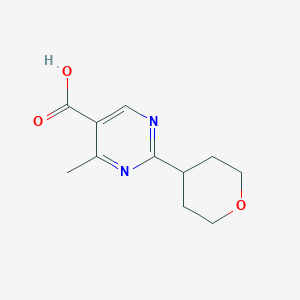

The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, the InChI code for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is 1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3 .

Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, compound 1 was utilized for the synthesis of dioxopyrrolidindolinylamio-pyrazolo-pyrimidines 4a–b, and dioxoisoindolin-pyrazolo-pyrimidines 4c–d .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the molecular weight of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is 205.22 .

Scientific Research Applications

- Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has demonstrated antiviral potential. Researchers have investigated its efficacy against specific viruses, including influenza and herpes simplex virus (HSV). By inhibiting viral replication or entry, this compound could contribute to the development of novel antiviral drugs .

- The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anticancer properties. Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate derivatives may selectively target cancer cells, affecting cell proliferation, apoptosis, and metastasis. Researchers are investigating their potential as kinase inhibitors or modulators of oncogenic pathways .

- Inflammation plays a crucial role in various diseases. Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate derivatives have shown promise as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines or enzymes, making them relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

- Neuroprotective compounds are essential for preventing or slowing neurodegeneration. Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate derivatives have been studied for their potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. They may modulate neuronal signaling pathways or reduce oxidative stress .

- Researchers have synthesized pyrazolo[1,5-a]pyrimidine-based fluorophores, including derivatives of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate. These compounds exhibit tunable photophysical properties, making them valuable for fluorescence imaging, sensors, and optoelectronic devices .

- Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives could impact glucose metabolism. Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate may interact with metabolic pathways, potentially influencing insulin sensitivity or glucose homeostasis .

Antiviral Activity

Cancer Research

Anti-inflammatory Agents

Neuroprotection and Neurodegenerative Diseases

Photophysical Applications

Metabolic Disorders and Diabetes

Mechanism of Action

While the mechanism of action for these compounds is not explicitly stated, pyrazolo[1,5-a]pyrimidines have been shown to exhibit a wide range of biological and pharmacological activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activities .

Safety and Hazards

properties

IUPAC Name |

ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)12-9-4-5-11-13(8)9/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKRLAHEUCZDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=NN21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)